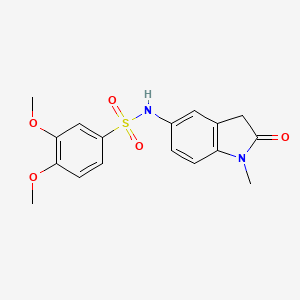

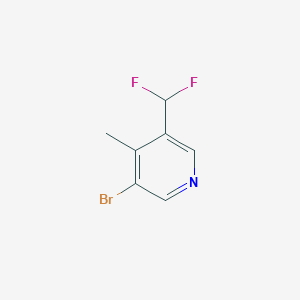

3-Bromo-5-(difluoromethyl)-4-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

A study by Ahmad et al. (2017) on the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from commercially available compounds, including bromopyridines, showed potential applications in creating chiral dopants for liquid crystals. The derivatives exhibited various biological activities, such as anti-thrombolytic and biofilm inhibition, highlighting their chemical versatility and potential for further exploration in material science and biology (Ahmad et al., 2017).

Electrocatalysis and Environmental Applications

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, producing 6-aminonicotinic acid with high yield and selectivity. This process, avoiding toxic solvents and catalysts, showcases the compound's role in green chemistry and its contribution to environmentally friendly synthetic routes (Feng et al., 2010).

Catalysis and Synthetic Applications

The amination of aryl halides using copper catalysis, as demonstrated by Lang et al. (2001), provides an efficient method for converting bromopyridine into aminopyridine. This method features low catalyst loading and mild conditions, indicating the utility of bromopyridines in facilitating amination reactions for synthesizing complex organic molecules (Lang et al., 2001).

Material Science and Luminescence

Aoki et al. (2011) explored the regioselective aromatic substitution reactions of cyclometalated Ir(III) complexes, leading to derivatives that exhibit blue, green, and red color luminescence emission. This study illustrates the potential of pyridine derivatives in developing materials for optoelectronic applications, such as OLEDs and sensors, by tailoring their luminescent properties (Aoki et al., 2011).

作用機序

Target of Action

Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle. This enzyme plays a crucial role in energy production within cells.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, leading to inhibition of the enzyme’s activity . This interaction could result in changes to cellular metabolism and energy production.

Biochemical Pathways

The compound potentially affects the citric acid cycle, specifically the step catalyzed by succinate dehydrogenase . Inhibition of this enzyme disrupts the cycle, potentially leading to decreased ATP production and other downstream effects.

Result of Action

Inhibition of succinate dehydrogenase could lead to disruption of energy production within cells .

特性

IUPAC Name |

3-bromo-5-(difluoromethyl)-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-4-5(7(9)10)2-11-3-6(4)8/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUOPUSAYVGPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(difluoromethyl)-4-methylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2959834.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2959838.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2959840.png)

![4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2959843.png)

![ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2959846.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2959847.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)